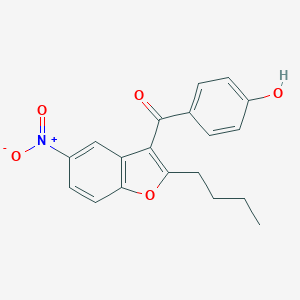

(2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone

概述

描述

(2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone is a chemical compound with the molecular formula C19H17NO5. It is a key intermediate in the synthesis of dronedarone hydrochloride, an antiarrhythmic drug used for the treatment of atrial fibrillation and atrial flutter . This compound is characterized by its benzofuran and hydroxyphenyl groups, which contribute to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone involves several steps. One practical approach starts with the commercially available 4-nitrophenol, which is converted in five steps to 2-butyl-5-nitrobenzofuran. This intermediate is then subjected to Friedel–Crafts acylation with 4-methoxybenzoyl chloride, followed by deprotection of the methyl group to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .

化学反应分析

Types of Reactions

(2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The benzofuran ring can undergo electrophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Acylating agents: Such as acyl chlorides for Friedel–Crafts acylation

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while acylation can introduce various acyl groups to the benzofuran ring .

科学研究应用

Dronedarone Synthesis

Dronedarone is an antiarrhythmic medication used to reduce the risk of hospitalization for atrial fibrillation. (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone serves as an important intermediate in the synthesis of Dronedarone. The presence of this compound in the synthesis pathway helps ensure the purity and efficacy of the final product, which is critical for patient safety and therapeutic effectiveness .

Impurity Analysis

As a related compound, this compound is studied for its role as an impurity in pharmaceutical formulations. Understanding its behavior during drug formulation processes helps in developing methods to minimize impurities, thereby enhancing drug quality. Regulatory bodies often require comprehensive impurity profiling for drug approval, making this compound significant in quality control settings .

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing other complex molecules. Its unique structure allows chemists to explore various synthetic pathways that can lead to novel compounds with potential therapeutic benefits .

Research has indicated that compounds similar to this compound exhibit various biological activities, including anti-inflammatory and antioxidant properties. Investigating these activities can lead to the development of new drugs targeting specific diseases, particularly those related to cardiovascular health .

Case Study: Impurity Profiling in Dronedarone Production

A study conducted on the synthesis of Dronedarone highlighted the significance of monitoring related compounds like this compound during production. The research demonstrated that maintaining acceptable levels of this impurity is crucial for ensuring the overall safety and efficacy of Dronedarone formulations .

Case Study: Synthesis of Novel Antiarrhythmic Agents

Recent studies have explored modifying the structure of this compound to create derivatives with enhanced antiarrhythmic properties. These derivatives were subjected to biological testing, revealing promising results that could lead to new therapeutic options for patients with cardiac arrhythmias .

作用机制

The mechanism of action of (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone is primarily related to its role as an intermediate in the synthesis of dronedarone hydrochloride. Dronedarone acts as a multi-channel blocker, inhibiting potassium currents (including IK(Ach), IKur, IKr, IKs) and is effective in treating atrial fibrillation and atrial flutter .

相似化合物的比较

Similar Compounds

(2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone: A related compound with a methoxy group instead of a hydroxy group.

(5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone oxalate: Another derivative with different functional groups.

(2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3,5-diiodophenyl)methanone hydrochloride: A compound with additional substituents on the benzofuran ring

Uniqueness

The uniqueness of (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone lies in its specific structure, which makes it a crucial intermediate in the synthesis of dronedarone hydrochloride. Its combination of benzofuran and hydroxyphenyl groups provides distinct chemical properties that are essential for its role in pharmaceutical synthesis .

生物活性

(2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone, commonly referred to as Dronedarone-related compound D, is a synthetic compound with significant relevance in pharmacology, particularly in the treatment of cardiac arrhythmias. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C19H17NO5

- Molecular Weight : 339.34 g/mol

- CAS Number : 141645-16-1

Dronedarone is primarily known for its antiarrhythmic properties, acting as a multichannel blocker. It inhibits sodium, potassium, and calcium channels, which contributes to its effectiveness in controlling heart rhythm. The specific compound this compound serves as an impurity in the synthesis of Dronedarone and may exhibit similar pharmacological properties due to its structural similarities.

Cardiovascular Effects

Research indicates that Dronedarone has been effective in reducing the incidence of atrial fibrillation and flutter. The compound's ability to stabilize cardiac action potentials makes it a valuable agent in managing arrhythmias. In clinical studies, Dronedarone has shown to decrease hospitalizations related to cardiovascular issues by approximately 30% compared to placebo treatments .

Antioxidant Properties

Studies have suggested that compounds related to Dronedarone possess antioxidant activity. This activity may help mitigate oxidative stress associated with cardiovascular diseases. For example, a study demonstrated that Dronedarone significantly reduced markers of oxidative stress in patients with atrial fibrillation .

Anti-inflammatory Effects

Inflammation plays a critical role in the pathophysiology of cardiovascular diseases. Research has indicated that Dronedarone can reduce inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6) in patients with atrial fibrillation . This anti-inflammatory effect may contribute to its overall therapeutic efficacy.

Case Studies

Toxicological Profile

The safety profile of this compound has been assessed in various studies. While it is generally considered safe at therapeutic doses, potential side effects include gastrointestinal disturbances and liver enzyme elevations. Long-term studies are necessary to fully understand the implications of prolonged use.

常见问题

Basic Research Questions

Q. What are the key synthetic routes for preparing (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone, and what methodological steps are involved?

The compound is synthesized via a multi-step process starting from 4-nitrophenol. Key steps include:

- Fries rearrangement of 4-nitrophenyl pentanoate to form 1-(2-hydroxy-5-nitrophenyl)hexan-1-one .

- Cyclization using tributylamine and molecular sieves to yield the benzofuran core .

- Friedel-Crafts acylation with 4-methoxybenzoyl chloride in the presence of Lewis acids (e.g., SnCl₄ or AlCl₃) to introduce the methoxyphenyl group .

- Demethylation of the methoxy group using AlCl₃ in chlorobenzene at 75–80°C to produce the final hydroxyphenyl derivative .

Methodological variations (e.g., alternative starting materials like 1-bromo-4-nitrobenzene) are documented in Schemes 1–3 of .

Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?

Critical techniques include:

- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .

- NMR (¹H and ¹³C) : Assigns proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm) and carbon signals (e.g., carbonyl carbons at ~190 ppm) .

- Mass spectrometry (MS) : Validates molecular weight (m/z 339.34 for [M+H]⁺) and fragmentation patterns .

- Elemental analysis : Verifies purity (>98% by calculated vs. experimental C, H, N content) .

Q. Why is this compound a critical intermediate in dronedarone hydrochloride synthesis?

The hydroxyphenyl and nitrobenzofuran moieties are pharmacophores essential for dronedarone’s antiarrhythmic activity. The compound serves as a precursor for introducing the dibutylaminopropoxy side chain via alkylation, forming the final API .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields during Friedel-Crafts acylation?

- Catalyst selection : SnCl₄ provides higher regioselectivity compared to AlCl₃ but requires anhydrous conditions to avoid hydrolysis .

- Solvent effects : Chlorobenzene enhances electrophilicity of the acylium ion, improving reaction rates .

- Temperature control : Maintaining 0–5°C during acylation minimizes side reactions (e.g., over-acylation) .

- Stoichiometry : A 1.2:1 molar ratio of 4-methoxybenzoyl chloride to benzofuran derivative balances reactivity and cost .

Q. What strategies mitigate byproducts during the demethylation of (2-butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone to the hydroxyphenyl derivative?

- Catalyst activation : Pre-drying AlCl₃ at 120°C removes moisture, reducing parasitic acid formation .

- Reaction monitoring : TLC (silica gel, ethyl acetate/hexane 3:7) tracks demethylation progress; incomplete reactions show residual methoxy signals in NMR .

- Workup optimization : Quenching with ice-cold HCl followed by ethyl acetate extraction minimizes tar formation .

Q. How does SHELXL refine the crystal structure of this compound, and what challenges arise?

- Data collection : High-resolution (<1.0 Å) X-ray data reduces ambiguity in electron density maps .

- Restraints : Applying similarity restraints on benzene rings and isotropic displacement parameters (Ueq) improves convergence .

- Challenges : Twinning due to nitro group planarity requires using the TWIN command in SHELXL .

- Validation : R-factor convergence below 5% and CheckCIF alerts for steric strain guide manual adjustments .

Q. How can NMR data discrepancies (e.g., split peaks or unexpected shifts) be resolved during characterization?

- Dynamic effects : Rotameric equilibria of the butyl chain may split peaks; acquiring spectra at elevated temperatures (e.g., 60°C) coalesces signals .

- Impurity identification : HSQC and HMBC correlations distinguish solvent artifacts (e.g., residual DCM at δ 5.32 ppm) from actual impurities .

- Solvent choice : Deuterated DMSO resolves aromatic proton overlap better than CDCl₃ .

Q. What role do substituent modifications (e.g., 4-nitrophenyl vs. 4-hydroxyphenyl) play in synthetic challenges?

- Electron-withdrawing groups : Nitro substituents increase electrophilicity, accelerating cyclization but requiring controlled conditions to avoid over-nitration .

- Steric effects : Bulky substituents (e.g., dibutylamino) hinder acylation; microwave-assisted synthesis reduces reaction times .

- Protection-deprotection : Methoxy groups simplify purification but necessitate harsh demethylation (AlCl₃), whereas acetyl protection allows milder deprotection (K₂CO₃/MeOH) .

Q. Methodological Tables

Table 1. Comparative Analysis of Synthetic Routes

Table 2. Optimal Reaction Conditions for Demethylation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 75–80°C | Maximizes rate |

| AlCl₃ stoichiometry | 3.0 equiv | Prevents tar |

| Solvent | Chlorobenzene | Enhances solubility |

属性

IUPAC Name |

(2-butyl-5-nitro-1-benzofuran-3-yl)-(4-hydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO5/c1-2-3-4-17-18(19(22)12-5-8-14(21)9-6-12)15-11-13(20(23)24)7-10-16(15)25-17/h5-11,21H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJZKLBXEGZKOBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=C(O1)C=CC(=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50467068 | |

| Record name | (2-Butyl-5-nitro-1-benzofuran-3-yl)(4-hydroxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141645-16-1 | |

| Record name | 2-(n-Butyl)-3-(4-hydroxybenzoyl)-5-nitrobenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141645-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butyl-3-(4-hydroxybenzoyl)-5-nitrobenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141645161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Butyl-5-nitro-1-benzofuran-3-yl)(4-hydroxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butyl-3-(4-hydroxybenzoyl)-5-nitro-benzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BUTYL-3-(4-HYDROXYBENZOYL)-5-NITROBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73HKT5L2NJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。